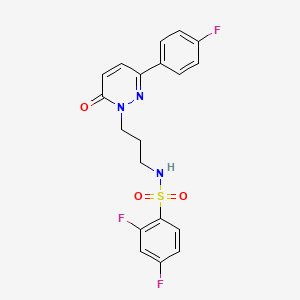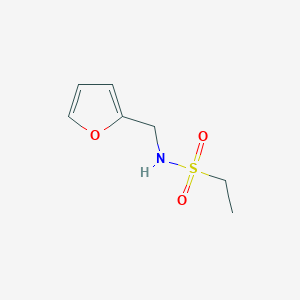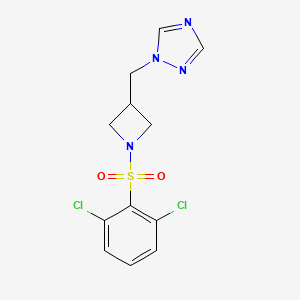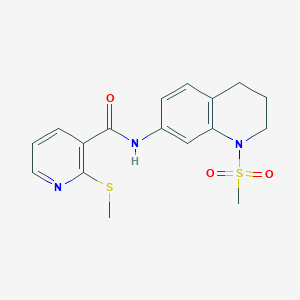
Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, commonly known as MNTP, is a synthetic compound that belongs to the family of thiophene derivatives. MNTP has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Radiosensitizers and Bioreductively Activated Cytotoxins
Research has explored the synthesis of nitrothiophenes, such as Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated in vitro for their ability to sensitize hypoxic mammalian cells to radiation and act as selective cytotoxins under hypoxic conditions. The studies highlight the importance of specific structural features, like tertiary amine bases or oxiranes in the side chain, for potent radiosensitization effects. The findings suggest a promising avenue for enhancing radiotherapy outcomes in cancer treatment (Threadgill et al., 1991).
Antibacterial Activity
Another area of application involves designing and synthesizing analogues of Nitrofurantoin®, incorporating furan and pyrazole scaffolds. These analogues, including Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, have been tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The research aims to identify new therapeutic agents for treating urinary infectious diseases, demonstrating the compound's relevance in developing new antibacterial drugs (Hassan et al., 2020).
Synthesis of Electrophile and Nucleophile Probes
Further studies involve the use of alpha-nitro ketone intermediates, related to Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for synthesizing probes to study interactions with the Drosophila neonicotinoid-nicotinic acetylcholine receptor. These compounds serve as tools for understanding the biochemical mechanisms underlying insecticide action and receptor function, offering insights into designing more effective and selective insecticides (Zhang et al., 2004).
Organocatalysis for Transesterification
In the field of green chemistry, Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate derivatives have been investigated for their potential as organocatalysts in transesterification reactions. These reactions are crucial for producing biodiesel and other esters from renewable resources. The studies demonstrate the efficiency of zwitterionic salts, derived from the compound, as catalysts in promoting transesterification, offering a more sustainable and environmentally friendly approach to chemical synthesis (Ishihara et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 3-[(5-nitrofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFLGIETRKSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)
![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)


![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)


![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
